molecular formula C12H11ClN2O3 B1522370 methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 1276540-40-9

methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1522370
CAS No.: 1276540-40-9
M. Wt: 266.68 g/mol
InChI Key: URRMFCWJDQLYED-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound with a molecular formula of C₁₂H₁₁ClN₂O₃ and a molecular weight of 266.68 g/mol . It features a pyrazole ring substituted at the 3-position with a 5-chloro-2-methoxyphenyl group and at the 5-position with a methyl ester. This compound is utilized in pharmaceutical research, particularly in kinase inhibitor synthesis and agrochemical applications .

Properties

IUPAC Name

methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-11-4-3-7(13)5-8(11)9-6-10(15-14-9)12(16)18-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRMFCWJDQLYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate, also known as JR-13990, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}ClN2_2O3_3
  • Molecular Weight : 266.68 g/mol
  • CAS Number : 1276540-40-9
  • Chemical Structure : The compound features a pyrazole ring substituted with a methoxy and a chloro group, which significantly influence its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity :
    • The compound has shown promising results against several cancer cell lines. For instance, studies indicate that pyrazole derivatives can inhibit cell growth in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50_{50} values ranging from 3.79 µM to 42.30 µM .
    • A specific study highlighted that compounds similar to this compound demonstrated significant cytotoxic effects, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicated that certain derivatives could reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .
    • The mechanism often involves the inhibition of pro-inflammatory cytokines, making these compounds candidates for treating inflammatory diseases.
  • Antimicrobial Activity :
    • Some studies have reported that pyrazole compounds exhibit antimicrobial properties, although specific data on this compound is limited in this regard .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The presence of the chloro and methoxy groups enhances lipophilicity, facilitating better cellular uptake.
  • The pyrazole ring serves as a pharmacophore that interacts with various biological targets, including enzymes and receptors involved in cancer proliferation and inflammation.

Case Studies

  • Cytotoxicity Assessment :
    • In vitro studies using Vero cells demonstrated low cytotoxicity for pyrazole derivatives, with CC50_{50} values exceeding 500 µM for many compounds tested . This suggests a favorable safety profile for potential therapeutic applications.
  • Trypanocidal Activity :
    • Research has explored the activity of pyrazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications in the structure were found to influence their efficacy against the parasite .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameTarget Cell LineIC50_{50} (µM)Activity Type
JR-13990MCF73.79Anticancer
JR-13990NCI-H46042.30Anticancer
VariousVero Cells>500Low Cytotoxicity
AnalogTrypanosoma>50Trypanocidal

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Substituent Variations on the Phenyl Ring

Methyl 3-(5-Chloro-2-Hydroxyphenyl)-1H-Pyrazole-5-Carboxylate (CAS 187225-50-9)

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Key Difference : Hydroxyl (-OH) replaces methoxy (-OCH₃) at the phenyl 2-position.
  • Impact :

  • Solubility : The hydroxyl group increases polarity, enhancing water solubility compared to the methoxy variant.
  • Molecular Weight : Lower (252.65 g/mol vs. 266.68 g/mol) due to the absence of the methyl group in -OCH₃ .

Methyl 3-(5-Fluoro-2-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate

  • Key Difference : Fluorine (-F) replaces chlorine (-Cl) at the phenyl 5-position.
  • Impact :

  • Steric Profile : Smaller atomic radius of F vs. Cl may reduce steric hindrance .
2.1.2 Ester Group Modifications

Ethyl 3-(4-Chlorophenyl)-1-(2-Oxo-2-Phenylethyl)-1H-Pyrazole-5-Carboxylate

  • Key Difference : Ethyl ester (-COOEt) replaces methyl ester (-COOMe); additional 2-oxo-2-phenylethyl group on the pyrazole ring.
  • Impact :

  • Lipophilicity : Ethyl esters are more lipophilic than methyl esters, improving membrane permeability.
  • Synthesis: Prepared via alkylation of pyrazole with 2-bromo-1-phenylethanone, highlighting adaptable synthetic routes for ester derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents (Phenyl Ring) pKa (Predicted) Boiling Point (°C)
Methyl 3-(5-Cl-2-OCH₃-Phenyl)-1H-pyrazole-5-carboxylate 266.68 5-Cl, 2-OCH₃ N/A N/A
Methyl 3-(5-Cl-2-OH-Phenyl)-1H-pyrazole-5-carboxylate 252.65 5-Cl, 2-OH 8.92 485.4
Ethyl 5-(3-F-4-OCH₃-Phenyl)-1H-pyrazole-3-carboxylate 264.25 3-F, 4-OCH₃ N/A N/A

Commercial Availability

  • Methyl 3-(5-Cl-2-OCH₃-Phenyl)-1H-Pyrazole-5-Carboxylate : Available from 2 suppliers , indicating niche research use .
  • Ethyl 3-(4-Ethoxyphenyl)-1H-Pyrazole-5-Carboxylate : Offered by 2 suppliers , reflecting similar demand .

Preparation Methods

Preparation via Deprotonation and Carbonylation (Grignard Approach)

A patented method describes the preparation of N-substituted 1H-pyrazole-5-carboxylates through a two-step process involving:

  • Step i: Deprotonation of a pyrazole precursor using a magnesium-organic base (Grignard reagent), which selectively deprotonates the pyrazole nitrogen under mild conditions.
  • Step ii: Carbonylation of the deprotonated intermediate by reaction with carbon dioxide or its equivalent to form the carboxylate moiety.

This method allows in situ conversion without requiring intermediate purification, enhancing yield and efficiency. The process operates under mild temperatures, uses inexpensive reagents, and is scalable for technical production. The final product can be isolated by solvent evaporation and crystallization, minimizing by-products and waste.

Step Reagents/Conditions Outcome Advantages
i Magnesium-organic base (Grignard) Deprotonation of pyrazole nitrogen Mild temperature, high selectivity
ii CO2 or equivalent Carbonylation to form carboxylate group No intermediate purification needed

Claisen Condensation-Based Route for Pyrazole Carboxylates

Another efficient synthetic route involves:

This method is notable for its green chemistry credentials: it uses cheap, readily available raw materials, avoids toxic reagents, operates under mild conditions, and generates minimal hazardous waste. The process is suitable for industrial-scale synthesis due to its simplicity and cost-effectiveness.

Step Reagents/Conditions Outcome Notes
1 Pyruvate + formate + base (alkaline) Claisen condensation to 2,4-dioxobutyrate Organic solvents A and B used sequentially
2 2,4-dioxobutyrate + 2-hydrazino-3-chloropyridine + catalyst Cyclization to pyrazole carboxylate derivative Mild temperature, catalyst-assisted

Regiocontrolled Synthesis Using Trichloromethyl Enones

A regiocontrolled methodology employs trichloromethyl enones as starting materials reacting with arylhydrazines or their hydrochloride salts to form substituted pyrazoles:

  • The nature of hydrazine influences regioselectivity: arylhydrazine hydrochlorides yield 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers.
  • Methanol as solvent facilitates methanolysis of the trichloromethyl group, leading to methyl carboxylate formation in situ.
  • The reaction proceeds under reflux with moderate to excellent yields (37–97%).

This one-pot, three-component reaction is advantageous for synthesizing methyl pyrazole carboxylates with controlled regioselectivity and good yields.

Parameter Condition/Result
Starting materials Trichloromethyl enones + arylhydrazine (HCl salt or free)
Solvent Methanol
Reaction temperature Reflux (approx. 65 °C)
Regioselectivity Controlled by hydrazine form (HCl salt vs free)
Yield range 37–97%

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Grignard Deprotonation + Carbonylation Magnesium-organic base, CO2, mild temp High selectivity, no intermediate purification, scalable Requires handling of Grignard reagents
Claisen Condensation + Cyclization Pyruvate, formate, base, 2-hydrazino-3-chloropyridine, catalyst Green chemistry, low cost, mild conditions Multi-step, requires catalyst optimization
Trichloromethyl Enone + Hydrazine Trichloromethyl enones, arylhydrazine, methanol, reflux Regioselective, one-pot, good yields Regioselectivity depends on hydrazine form

Research Findings and Notes

  • The Grignard-based method emphasizes the advantage of avoiding purification steps between deprotonation and carbonylation, reducing product loss and operational complexity.
  • Claisen condensation-based synthesis avoids toxic reagents and harsh conditions, making it suitable for industrial application with low environmental impact.
  • Regiocontrolled synthesis via trichloromethyl enones allows selective access to different regioisomers by simply changing the hydrazine reagent, offering synthetic flexibility.
  • Solvent choice critically affects reaction outcomes; for example, methanol promotes methanolysis leading to methyl esters, whereas other solvents may fail to produce the desired pyrazole.
  • The use of commercially available starting materials and catalysts enhances the practicality and reproducibility of these methods.

Q & A

Basic: What are the established synthetic routes for methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate, and what are their critical parameters?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via nucleophilic substitution reactions. For example:

  • Route 1 : Reaction of 5-chloro-2-methoxyphenyl hydrazine with a β-ketoester (e.g., methyl acetoacetate) under reflux in ethanol or acetonitrile, catalyzed by acids or bases .
  • Route 2 : Alkylation or arylation of pre-formed pyrazole intermediates using halogenated aryl precursors in the presence of K₂CO₃ or other bases .
    Key parameters : Solvent polarity (acetonitrile enhances nucleophilicity), temperature (reflux at 80–100°C), and catalyst choice (K₂CO₃ for SN2 reactions). Yields vary from 60–85% depending on substituent steric effects .

Basic: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for nucleophilic substitutions .
  • Catalyst screening : Bases like K₂CO₃ or Cs₂CO₃ enhance deprotonation of intermediates .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis.
  • Purification : Column chromatography with ethyl acetate/petroleum ether (1:4 v/v) effectively isolates the product .

Advanced: What analytical techniques are most reliable for resolving structural ambiguities in this compound?

  • X-ray crystallography : SHELX and WinGX suites are widely used for single-crystal structure determination. Challenges include obtaining high-quality crystals via slow evaporation (e.g., ethyl acetate solutions over 7 days) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyls (δ 160–170 ppm) .
    • IR : Ester C=O stretches at ~1700 cm⁻¹ and pyrazole N-H at ~3200 cm⁻¹ .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05 for C₁₂H₁₁ClN₂O₃) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Purity issues : HPLC or TLC validation (>98% purity) is critical, as impurities (e.g., unreacted hydrazines) may skew bioassays .
  • Assay conditions : Variations in solvent (DMSO vs. water) or cell lines affect antimicrobial or anti-inflammatory results. Standardize protocols using CLSI guidelines .
  • Structural analogs : Compare with derivatives like ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate to isolate substituent effects (Table 1, ).

Advanced: What computational methods predict the reactivity and electronic properties of this pyrazole derivative?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the methoxy group lowers LUMO energy, enhancing electrophilic aromatic substitution .
  • Molecular docking : Identifies potential enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) by simulating binding affinities .
  • Solubility modeling : COSMO-RS predicts logP values (~2.5), guiding solvent selection for biological assays .

Advanced: How does the substitution pattern (e.g., 5-chloro-2-methoxy) influence biological activity compared to analogs?

  • Antimicrobial activity : The 5-chloro group enhances lipid membrane penetration, while 2-methoxy improves solubility. Compare with methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate, which shows reduced activity due to lower electronegativity .
  • Anti-inflammatory effects : Chlorine at position 5 increases COX-2 inhibition (IC₅₀ ~10 μM vs. ~25 μM for non-chlorinated analogs) .
  • SAR table :
SubstituentBioactivity (IC₅₀)Key Interactions
5-Cl, 2-OCH₃10 μM (COX-2)H-bond with Arg120
4-CH₃ (p-tolyl)25 μM (COX-2)Hydrophobic pocket
3,4-diCl8 μM (COX-2)Enhanced halogen bonding

Advanced: What are the challenges in crystallographic refinement of this compound, and how are they mitigated?

  • Disorder issues : The methoxy group may exhibit rotational disorder. Mitigate by collecting data at low temperatures (100 K) and using SHELXL restraints .
  • Twinned crystals : Employ SHELXD for structure solution and Olex2 for visualization .
  • Hydrogen bonding : Use Hirshfeld surface analysis to validate N-H···O interactions (e.g., pyrazole N-H with ester carbonyl) .

Advanced: How do solvent and pH conditions affect the stability of this compound in biological assays?

  • Aqueous stability : Hydrolysis of the ester group occurs at pH > 8. Use buffered solutions (pH 6–7.4) for in vitro studies .
  • DMSO stock solutions : Limit concentration to <1% to avoid cellular toxicity .
  • Light sensitivity : Degradation under UV light necessitates amber vials for storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate

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